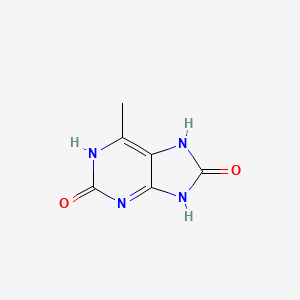

6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione

CAS No.:

Cat. No.: VC15996292

Molecular Formula: C6H6N4O2

Molecular Weight: 166.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6N4O2 |

|---|---|

| Molecular Weight | 166.14 g/mol |

| IUPAC Name | 6-methyl-7,9-dihydro-1H-purine-2,8-dione |

| Standard InChI | InChI=1S/C6H6N4O2/c1-2-3-4(9-5(11)7-2)10-6(12)8-3/h1H3,(H3,7,8,9,10,11,12) |

| Standard InChI Key | ATLKIPFUJXZOCY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=NC(=O)N1)NC(=O)N2 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Structure and Functional Groups

6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione belongs to the purine family, a class of heterocyclic aromatic organic compounds. Its bicyclic framework consists of a pyrimidine ring fused to an imidazole ring, with ketone groups at positions 2 and 8 and a methyl group at position 6 . The IUPAC name, 6-methyl-7,9-dihydro-1H-purine-2,8-dione, reflects this substitution pattern . The presence of conjugated double bonds and electronegative oxygen atoms contributes to its planar geometry and potential for hydrogen bonding.

Table 1: Molecular identifiers of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectra of related purine diones reveal distinct signals for methyl groups (δ ~1.2–3.1 ppm) and aromatic protons (δ ~10.7–13.2 ppm) . For this compound, computational models predict a planar structure stabilized by intramolecular hydrogen bonds between the N-H groups and ketone oxygen atoms . Density functional theory (DFT) calculations further suggest high electron density at the N-7 and N-9 positions, which may influence reactivity.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione typically involves alkylation or nucleophilic substitution on purine precursors. A common route involves the reaction of 8-mercaptopurine derivatives with methyl iodide in the presence of a base such as sodium hydroxide . For example, 8-sulfanyl-5,9-dihydro-1H-purine-2,6-dione can undergo methylation at the sulfur atom, followed by oxidation to introduce the ketone groups .

Table 2: Representative synthesis conditions

Reaction Mechanisms

The alkylation proceeds via an Sₙ2 mechanism, where the thiolate ion acts as a nucleophile, attacking the methyl iodide to form a methyl sulfide intermediate . Subsequent oxidation with hydrogen peroxide or another oxidizing agent yields the diketone. Side reactions, such as over-alkylation or ring-opening, are mitigated by controlling reaction pH and temperature .

Physicochemical Properties

Thermal Behavior

Biological Activities and Hypothesized Applications

Antiviral and Anticancer Prospects

As a nucleobase analog, this compound may interfere with viral replication or DNA repair mechanisms. Purine analogs like acyclovir and mercaptopurine are clinically used for their antiviral and anticancer properties, providing a rationale for further investigation into this derivative.

Table 3: Hypothesized biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume